molecular formula C16H15NO B1322745 (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one CAS No. 899015-90-8

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one

Cat. No.: B1322745
CAS No.: 899015-90-8
M. Wt: 237.3 g/mol
InChI Key: DZXTWWKDDAWCNR-DHZHZOJOSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

    Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Hydroxyphenyl)-3-(2-methylphenyl)-prop-2-EN-1-one: Similar structure but with a hydroxyl group instead of an amino group.

    (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)-prop-2-EN-1-one: Contains a methoxy group on the phenyl ring.

Uniqueness

The presence of the amino group in (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one, also known as 4-amino-2-methylchalcone, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : (E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one
  • Molecular Formula : C₁₆H₁₅NO
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 899015-90-8

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-aminobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally performed in ethanol or methanol under reflux conditions for several hours to ensure complete conversion .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action :
    • The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system, allowing it to react with nucleophiles in biological systems, potentially modulating signaling pathways involved in cancer progression .
  • In Vitro Studies :
    • In vitro assays have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

  • Antibacterial Effects :
    • The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity comparable to established antibiotics .
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.025
    Escherichia coli0.020

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can contribute to its therapeutic effects by mitigating oxidative stress within cells. Its ability to scavenge free radicals has been documented in several studies, suggesting potential applications in preventing oxidative damage associated with various diseases .

Study on Anticancer Properties

A study published in Molecules explored the synthesis and biological evaluation of various chalcone derivatives, including this compound. The findings demonstrated that this compound exhibited significant inhibition against cancer cell proliferation and induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of chalcone derivatives, where this compound was tested against a panel of bacteria and fungi. The results indicated that the compound had a broad spectrum of activity, particularly against Gram-positive bacteria .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXTWWKDDAWCNR-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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